![molecular formula C21H19FN2O3S B6539483 2-(4-fluorophenoxy)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]acetamide CAS No. 1060313-74-7](/img/structure/B6539483.png)
2-(4-fluorophenoxy)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]acetamide
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Description
This compound is an organic molecule that contains a fluorophenoxy group, a thiophenyl group, and an acetamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a fluorophenoxy group attached to an acetamide group, which is in turn attached to a thiophenyl group. The exact structure would depend on the specific locations of these attachments .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the fluorophenoxy, thiophenyl, and acetamide groups. For example, the fluorine atom in the fluorophenoxy group could potentially be reactive due to its high electronegativity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenoxy group could increase its lipophilicity, while the acetamide group could participate in hydrogen bonding .Future Directions
properties
IUPAC Name |
2-[4-[[2-(4-fluorophenoxy)acetyl]amino]phenyl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S/c22-16-5-9-18(10-6-16)27-14-21(26)24-17-7-3-15(4-8-17)12-20(25)23-13-19-2-1-11-28-19/h1-11H,12-14H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVBFXCKXCGZNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]acetamide |
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